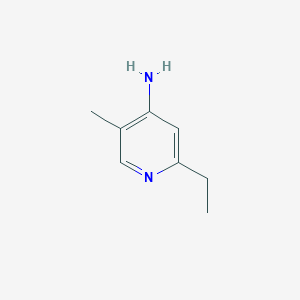

2-Ethyl-5-methylpyridin-4-amine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Chemistry

Pyridine (C₅H₅N) is a heterocyclic aromatic organic compound that is structurally similar to benzene, with one methine group (=CH−) replaced by a nitrogen atom. algoreducation.comresearchgate.net This substitution has profound implications for the molecule's physical and chemical properties, making pyridine and its derivatives cornerstones of advanced organic chemistry. The nitrogen atom imparts a dipole moment to the ring, influences its aromaticity, and provides a site for basic and nucleophilic reactions. fiveable.menih.gov

The significance of pyridine derivatives stems from their versatile applications across various scientific domains:

Medicinal Chemistry: Pyridine scaffolds are integral to a vast number of pharmaceutical drugs, with over 7,000 existing drug molecules containing this nucleus. rsc.org Their derivatives exhibit a wide spectrum of biological and pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, anticonvulsant, and analgesic properties. researchgate.netwisdomlib.org The pyridine ring's ability to form hydrogen bonds, its solubility, and its compact size make it a "privileged scaffold" in drug design. nih.govnih.gov A significant percentage of drugs approved by the US Food and Drug Administration (FDA) that contain nitrogen heterocycles are based on pyridine and its derivatives. nih.gov

Organic Synthesis: In synthetic chemistry, pyridines serve as crucial reagents, solvents, and catalysts. algoreducation.comfiveable.me Their basicity is utilized in deprotonation reactions, and their nucleophilic character is key in various substitution reactions. algoreducation.comresearchgate.net The pyridine ring can be functionalized through electrophilic substitution (which typically occurs at the 3-position under harsh conditions) and, more readily, nucleophilic substitution (at the 2- and 4-positions). nih.gov This reactivity allows for the construction of complex molecular architectures.

Materials Science and Agrochemicals: The chemistry of pyridine derivatives is vital for creating novel materials and is a foundational component in the synthesis of many herbicides, insecticides, and fungicides. algoreducation.comresearchgate.net

The enduring interest in pyridine derivatives is driven by their unique electronic properties and their capacity to be tailored for specific applications through the introduction of various substituents onto the pyridine ring. nih.govresearchgate.net

Contextualizing 2-Ethyl-5-methylpyridin-4-amine within Substituted Pyridine Architectures

This compound, with the chemical formula C₈H₁₂N₂, is a multi-substituted pyridine derivative. The specific arrangement of its functional groups—an ethyl group at the 2-position, a methyl group at the 5-position, and an amine group at the 4-position—defines its unique chemical identity and potential applications.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 5350-64-1 |

Data sourced from multiple references. biosynth.comnih.gov

The architecture of this molecule places it within a class of compounds whose properties are determined by the interplay of its substituents:

The Pyridine Core: Provides the fundamental aromatic and heterocyclic framework.

The Amino Group (-NH₂): Located at the 4-position, this group significantly influences the electronic properties of the ring. It acts as a strong electron-donating group, enhancing the nucleophilicity of the pyridine ring and allowing the molecule to participate in various biochemical reactions. This position is often targeted for creating key interactions in biologically active molecules. acs.org

The Ethyl and Methyl Groups: These alkyl substituents at the 2- and 5-positions modify the steric and electronic environment of the molecule. They can influence the molecule's solubility, reactivity, and how it binds to biological targets.

In contemporary research, this compound is primarily utilized as a building block or intermediate in the synthesis of more complex chemical entities. cookechem.com The synthesis of related structures, such as 5-ethyl-2-methylpyridine (B142974), often involves the condensation of simple precursors like acetaldehyde (B116499) and ammonia (B1221849) derivatives. google.comorgsyn.org The subsequent amination of a functionalized 5-ethyl-2-methylpyridine can lead to the formation of this compound. For instance, a halogenated pyridine can be reacted with ammonia to introduce the amine group at the 4-position.

The study of such specifically substituted pyridines is crucial for developing new pharmaceuticals and functional materials, as the precise placement of each functional group is a key determinant of the final product's properties and efficacy.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-ethyl-5-methylpyridin-4-amine |

InChI |

InChI=1S/C8H12N2/c1-3-7-4-8(9)6(2)5-10-7/h4-5H,3H2,1-2H3,(H2,9,10) |

InChI Key |

DSJKMTGTXOJICV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=N1)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 5 Methylpyridin 4 Amine and Precursors

Classical and Established Synthetic Routes

Condensation Reactions for 2-Methyl-5-ethylpyridine Precursors

The industrial production of 2-Methyl-5-ethylpyridine (MEP), a significant pyridine (B92270) base used as an intermediate for products like nicotinic acid (Vitamin B3), relies on the Chichibabin pyridine synthesis. rsc.orgresearchgate.net This method involves the condensation reaction of aldehydes or ketones with ammonia (B1221849). wikipedia.org

The synthesis of MEP can be achieved through the liquid-phase condensation of acetaldehyde (B116499) with ammonia. rsc.org This reaction is typically performed in a pressure reactor using an aqueous solution of an ammonium (B1175870) salt as a catalyst. google.com While various catalysts have been explored, including ammonium acetate (B1210297) and fluorine-containing compounds, prior art methods using acetaldehyde directly often resulted in modest yields of 50-60% and the formation of significant by-products like 2- and 4-picolines. google.com Gas-phase condensation of acetaldehyde and ammonia is generally not effective for producing MEP in high yields, as it primarily favors the formation of 2- and 4-picoline. rsc.orgresearchgate.net

A novel approach utilizes the cyclic acetaldehyde ammonia trimer (AAT) as the starting material, which is reacted in the presence of promoters like ammonium acetate to adjust the pH, influencing the reaction course and yield. rsc.orgresearchgate.net

Table 1: Synthesis of 2-Methyl-5-ethylpyridine (MEP) via Acetaldehyde/Ammonia Condensation

| Reactants | Catalyst / Promoter | Conditions | Yield of MEP (%) | Key By-products | Reference |

|---|---|---|---|---|---|

| Acetaldehyde, Aqueous Ammonia | Ammonium Acetate, Fluorides, etc. | 180°C to 270°C, Pressure Reactor | ~50-60% | 2- and 4-Picolines, High-boiling pyridines | google.com |

| Acetaldehyde Ammonia Trimer (AAT) | Ammonium Acetate | 150–230 °C, Semi-batch Reactor | 57-58% | Oligomers | researchgate.net |

| Acetaldehyde, Formaldehyde, Ammonia | Silica/Alumina | 450°C, Gas Phase | Not specified for MEP | Pyridine, α- and β-Picoline | google.com |

The modern industrial production of MEP predominantly uses paraldehyde (B1678423), a cyclic trimer of acetaldehyde, reacting with aqueous ammonia. rsc.orgresearchgate.net This method is favored as it allows for better reaction management, avoiding the spontaneous self-oligomerization typical of acetaldehyde, and results in higher yields. researchgate.netgoogle.com The reaction is generally carried out at high temperatures (200–300 °C) and pressures (12–13 MPa), achieving MEP yields of about 70%. rsc.orgresearchgate.net

A well-documented laboratory procedure involves heating paraldehyde with aqueous ammonium hydroxide (B78521) and a catalytic amount of ammonium acetate in a sealed steel reaction vessel to 230°C, affording MEP in 50-53% yield. orgsyn.org Increasing the molar ratio of ammonium hydroxide to paraldehyde can increase the yield to 60-70%. orgsyn.org

Table 2: Synthesis of 2-Methyl-5-ethylpyridine (MEP) via Paraldehyde/Ammonia Condensation

| Reactants | Promoter / Catalyst | Conditions | Yield of MEP (%) | Reference |

|---|---|---|---|---|

| Paraldehyde, Aqueous Ammonia | Catalyst | 200–300 °C, 12–13 MPa | ~70% | rsc.orgresearchgate.net |

| Paraldehyde, Aqueous Ammonia | None specified | Not specified | ~80% | google.com |

| Paraldehyde, Aqueous Ammonium Hydroxide | Ammonium Acetate | 230°C, Steel Autoclave | 50–53% | orgsyn.org |

The formation of the pyridine ring in the synthesis of MEP is an example of a Beyer-Chichibabin type reaction. orgsyn.org The mechanism, while extensively studied, is still a subject of some debate. rsc.orgresearchgate.net However, it is widely accepted that the pathway involves several fundamental organic reactions, including imine synthesis, base-catalyzed aldol (B89426) condensations, and Michael reactions. wikipedia.org

All proposed schemes converge on the initial formation of aldimine (CH₃CH=NH) from the reaction of acetaldehyde and ammonia. researchgate.net This intermediate can then undergo aldol-type condensation reactions to build a longer carbon chain. Subsequent cyclization and elimination of water lead to the formation of the aromatic pyridine ring. researchgate.net When paraldehyde is used, it first decomposes to acetaldehyde, which then participates in the reaction sequence. researchgate.net Kinetic modeling has been employed to better understand the complex reaction network, including the formation of by-products, and to optimize reaction conditions for maximizing the yield of MEP. fau.de

Introduction of the Amino Group at the Pyridine 4-Position

Once the 2-Methyl-5-ethylpyridine (MEP) precursor is synthesized, the next critical step is the introduction of an amino group at the 4-position of the pyridine ring to yield the target compound, 2-Ethyl-5-methylpyridin-4-amine. This is typically achieved through nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing pyridine rings. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which makes the ring susceptible to attack by nucleophiles. youtube.com This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer-type adduct) can be delocalized onto the ring nitrogen, providing significant stabilization. youtube.comstackexchange.com Attack at the 3-position does not allow for this stabilization, making it much less reactive towards nucleophiles. stackexchange.com

The direct amination of the MEP ring at the 4-position is challenging. A more viable and common strategy involves first installing a good leaving group at the 4-position. This two-step sequence involves:

Activation of the 4-position: A leaving group, such as a halogen (e.g., chlorine), is introduced at the 4-position of MEP to create a substrate like 4-chloro-2-ethyl-5-methylpyridine.

Nucleophilic Displacement: The activated intermediate is then reacted with an amino nucleophile, such as ammonia or an equivalent. The nucleophile attacks the carbon atom bearing the leaving group, which is subsequently expelled in an addition-elimination mechanism, resulting in the formation of this compound. youtube.comyoutube.com This reaction of halopyridines with amines is a frequently used method in the synthesis of aminopyridine derivatives. youtube.com

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds in the synthesis of aryl amines. wikipedia.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of complex molecules containing arylamine moieties. wikipedia.orgpearson.com The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst. wikipedia.org

In the context of synthesizing this compound, a typical precursor would be a 4-halo-2-ethyl-5-methylpyridine derivative. The Buchwald-Hartwig amination provides a direct route to introduce the amine group at the C4 position. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can be highly dependent on the specific substrates. researchgate.net

For instance, the coupling of volatile amines with 2-bromopyridines has been successfully achieved using Buchwald-Hartwig conditions in sealed tubes, offering a practical route to aminopyridines that are otherwise difficult to synthesize. nih.gov The development of bidentate phosphine (B1218219) ligands like BINAP and DPPP has expanded the scope of the reaction to include primary amines and has improved efficiency for the coupling of aryl iodides and triflates. wikipedia.org

Table 1: Key Parameters in Palladium-Catalyzed Amination of Pyridine Derivatives

| Parameter | Description | Examples |

| Palladium Precursor | The source of the palladium catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | P(o-tolyl)₃, BINAP, DPPF, XantPhos |

| Base | Facilitates the deprotonation of the amine and the formation of the active catalyst. | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | The reaction medium. | Toluene, Dioxane, THF |

| Leaving Group | The halide or other group on the pyridine ring that is replaced by the amine. | I, Br, Cl, OTf |

This table provides a generalized overview. Optimal conditions are substrate-dependent and require empirical optimization.

Advanced and Emerging Synthetic Strategies

Flow Chemistry Approaches for Enhanced Synthesis

Flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. mdpi.com These features can lead to higher yields, shorter reaction times, and simplified workup procedures. thieme-connect.comorganic-chemistry.org

Continuous flow systems have been successfully applied to various pyridine syntheses. beilstein-journals.orgtechnologynetworks.comnih.gov For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step in a continuous flow microwave reactor, avoiding the need to isolate intermediates. beilstein-journals.orgtechnologynetworks.comnih.gov This approach has been shown to produce trisubstituted pyridines as single regioisomers in good yields. beilstein-journals.orgtechnologynetworks.comnih.gov The N-oxidation of pyridine derivatives has also been efficiently carried out in a continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide, demonstrating a safer and greener process compared to batch methods. thieme-connect.comorganic-chemistry.org This system showed remarkable stability, operating continuously for over 800 hours with maintained catalyst activity, highlighting its potential for large-scale production. thieme-connect.comorganic-chemistry.org

The optimization of continuous flow reactions involves adjusting parameters such as residence time, temperature, pressure, and reagent concentrations to maximize yield and purity. The ability to rapidly screen a wide range of conditions makes flow chemistry a powerful tool for process development.

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), are gaining attention as environmentally benign solvents and reagents in chemical synthesis. epa.govmdpi.com scCO₂ is non-flammable, relatively non-toxic, and its properties can be tuned by adjusting temperature and pressure. epa.gov The use of scCO₂ can facilitate product separation and catalyst recycling, aligning with the principles of green chemistry. acs.org

While direct synthesis of this compound in supercritical fluids is not yet widely reported, the potential applications are significant. Supercritical CO₂ has been used for the direct carboxylation of (hetero)aromatic compounds, demonstrating its utility as both a solvent and a C1 synthon. thieme-connect.comresearchgate.net Furthermore, continuous-flow supercritical CO₂ platforms have been developed for the in-situ synthesis and purification of small molecules, reducing the reliance on traditional organic solvents. acs.org The application of supercritical fluid technology to pyridine synthesis could offer a more sustainable and efficient manufacturing process. rsc.org

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of pyridine synthesis, this involves the use of safer solvents, renewable starting materials, catalytic methods, and energy-efficient processes. biosynce.comresearchgate.net

The use of water as a solvent, microwave-assisted synthesis, and multicomponent reactions are all examples of green chemistry approaches that have been applied to the synthesis of pyridine and pyrimidine (B1678525) derivatives. rasayanjournal.co.innih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed as a green method for synthesizing substituted pyridines, avoiding the need for more toxic or expensive catalysts. rsc.org The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules like this compound to minimize environmental impact and improve sustainability.

Novel Precursor and Intermediate Transformations

Research into the synthesis of pyridines continues to uncover novel precursors and intermediate transformations, expanding the toolkit for accessing diverse substitution patterns. acs.orgnih.govnih.gov One innovative approach involves the remodeling of (aza)indole or benzofuran (B130515) skeletons through a ring-cleavage reaction to produce polysubstituted pyridines. nih.gov Another method utilizes the ring-opening of pyridines to form Zincke imine intermediates, which can then be ring-closed with an isotopically labeled ammonia source to produce labeled pyridines. nih.gov

Electrochemical methods are also emerging as a powerful tool for pyridine synthesis. For instance, an electrochemical ring expansion of polysubstituted pyrroles has been developed to afford structurally diverse pyridine derivatives through a single-carbon insertion. scitechdaily.com Additionally, new methods for the synthesis of substituted pyridines from α,β-unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids have been reported, proceeding through a 3-azatriene intermediate. nih.gov The development of new synthetic routes starting from readily available materials, such as the synthesis of 2-acetoxymethyl-5-ethyl pyridine from 5-ethyl-2-methyl pyridine, also contributes to more efficient and versatile production of pyridine derivatives. These novel strategies offer alternative pathways to complex pyridine structures, potentially providing milder reaction conditions and improved functional group tolerance. acs.orgmdpi.commdpi.com

Utilization of Cyclic Acetaldehyde Ammonia Trimers

A significant route for the synthesis of 2-methyl-5-ethylpyridine (MEP) involves the reaction of the cyclic acetaldehyde ammonia trimer (AAT). scispace.comresearchgate.netrsc.org This method has been explored as a novel synthetic pathway, moving from batch to more efficient semi-batch reactor setups. scispace.comresearchgate.net The reaction's success is highly dependent on several factors, including temperature, reactant concentrations, and the use of promoters to control the pH of the reaction medium. researchgate.netrsc.org

Ammonium acetate has been identified as a particularly effective promoter for this reaction. researchgate.netrsc.org The synthesis is typically carried out in an aqueous solution where the acetaldehyde ammonia trimer is reacted at elevated temperatures. scispace.comgoogle.com Mechanistic studies have been conducted to understand the reaction pathway and the formation of by-products, which can include oligomers. researchgate.netrsc.org The reaction kinetics have been modeled, treating the process as a polymerization, which helps in optimizing the yield of MEP. scispace.com

Research has systematically investigated the influence of various parameters on the reaction outcome. A Design of Experiments (DoE) approach has been employed to identify the most critical parameters affecting the yield of MEP. researchgate.netrsc.org These studies have provided a deeper understanding of the acid-catalyzed reactions of AAT and paraldehyde to form MEP. scispace.com

Interactive Data Table: Synthesis of 2-methyl-5-ethylpyridine (MEP) from Acetaldehyde Ammonia Trimer (AAT)

| Parameter | Value/Condition | Outcome/Observation | Reference |

| Reactant | Cyclic Acetaldehyde Ammonia Trimer (AAT) | Precursor for MEP synthesis. | scispace.comresearchgate.net |

| Promoter | Ammonium Acetate | Identified as a highly suitable promoter. | researchgate.netrsc.org |

| Reactor Type | Semi-batch reactor | Studied for improved reaction control. | scispace.comresearchgate.net |

| Temperature | 180°C to 270°C | Optimal range for the reaction. | google.com |

| Molar Ratio | 0.5 to 3.0 moles of ammonium salt per mole of acetaldehyde | A key parameter influencing the reaction. | google.com |

| Pressure | 190 to 670 psig | Sufficient to maintain the liquid phase. | google.com |

| Yield | 57-58% | Achieved under specific conditions. | researchgate.net |

The synthesis of the final product, this compound, from MEP would subsequently involve nitration at the 4-position to yield 2-ethyl-5-methyl-4-nitropyridine, followed by reduction of the nitro group to an amine. This nitration step is analogous to the nitration of other pyridine derivatives, which often proceeds via the N-oxide. oc-praktikum.dechemicalbook.com The pyridine ring is first activated by N-oxidation, followed by nitration with a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de The resulting 4-nitropyridine (B72724) N-oxide can then be deoxygenated. Subsequent reduction of the nitro group, for instance through catalytic hydrogenation, would yield the desired 4-aminopyridine (B3432731) derivative.

Hydrothermal Synthesis Routes

Hydrothermal synthesis presents an alternative, environmentally conscious approach to producing 5-ethyl-2-methylpyridine (B142974) (EMP), a constitutional isomer of MEP. researchgate.net This method utilizes simple and less toxic starting materials, such as ethanol (B145695) (C2H5OH) and ammonium bicarbonate (NH4HCO3), with cuprous oxide (Cu2O) acting as both a catalyst and an oxidant. researchgate.net The reaction is conducted under hydrothermal conditions, meaning in water at elevated temperature and pressure. researchgate.net

This one-pot synthesis is valued for its simplicity and for using starting materials with lower volatility. researchgate.net Research has focused on optimizing the reaction conditions to maximize the yield of the desired pyridine base while considering energy and resource efficiency. researchgate.net The use of zeolites as catalysts has also been explored for the synthesis of MEP under high-pressure conditions, offering the advantage of catalyst reusability without significant loss of activity. researchgate.net

Interactive Data Table: Hydrothermal Synthesis of 5-ethyl-2-methylpyridine (EMP)

| Parameter | Value/Condition | Outcome/Observation | Reference |

| Starting Materials | Ethanol (C2H5OH) and Ammonium Bicarbonate (NH4HCO3) | Eco-friendly and less toxic precursors. | researchgate.net |

| Catalyst/Oxidant | Cuprous Oxide (Cu2O) | Commercial catalyst used in the reaction. | researchgate.net |

| Reaction Medium | Water | Reaction is conducted under hydrothermal conditions. | researchgate.net |

| Methodology | One-pot synthesis | Provides a simple and direct route to EMP. | researchgate.net |

| Alternative Catalyst | Zeolites | Allows for catalyst reuse with high selectivity. | researchgate.net |

Transitioning from the synthesized 2-ethyl-5-methylpyridine (B175595) precursor to the final this compound product requires subsequent chemical transformations. A crucial step is the introduction of a nitro group at the 4-position of the pyridine ring. This is often achieved by first preparing the corresponding N-oxide, which activates the pyridine ring for electrophilic nitration. chemicalbook.com The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. echemi.com Following the successful nitration to form 2-ethyl-5-methyl-4-nitropyridine N-oxide, the N-oxide group can be removed, and the nitro group reduced to the desired 4-amino functionality.

Mechanistic Investigations of Reactions Involving 2 Ethyl 5 Methylpyridin 4 Amine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Core

The pyridine ring in 2-Ethyl-5-methylpyridin-4-amine is the site of diverse chemical reactions. The interplay of the ring nitrogen's electron-withdrawing inductive effect and the electron-donating effects of the amino and alkyl groups dictates its reactivity towards both electrophiles and nucleophiles.

The directing effects of the substituents on this compound are summarized below:

Amino group (-NH₂ at C4): Strongly activating, ortho-, para-directing.

Ethyl group (-CH₂CH₃ at C2): Weakly activating, ortho-, para-directing.

Methyl group (-CH₃ at C5): Weakly activating, ortho-, para-directing.

Considering the positions on the pyridine ring, the directing effects synergize to favor substitution at specific locations. The C3 and C5 positions are ortho to the strongly activating amino group, while the C6 position is para to the ethyl group and meta to the amino group. The C2 and C4 positions are already substituted. Therefore, electrophilic attack is most likely to occur at the C3 position, which is ortho to the amino group and meta to the C2-ethyl and C5-methyl groups.

| Position | Influence of Amino Group (C4) | Influence of Ethyl Group (C2) | Influence of Methyl Group (C5) | Overall Predicted Reactivity |

| C3 | Ortho (Activating) | Meta | Ortho (Activating) | Highly Favored |

| C6 | Meta | Para (Activating) | Meta | Less Favored |

This table provides a qualitative prediction of electrophilic aromatic substitution regioselectivity based on the combined electronic effects of the substituents.

The pyridine ring is inherently electron-deficient, a characteristic that is somewhat mitigated by the electron-donating substituents in this compound. However, nucleophilic aromatic substitution (SNAr) can still be a viable reaction pathway, particularly if a good leaving group is present on the ring. The introduction of the amino group at the 4-position can itself be achieved via a nucleophilic substitution reaction on a precursor like 4-chloro-2-ethyl-5-methylpyridine.

The mechanism of SNAr involves the attack of a nucleophile on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups or the ring nitrogen atom stabilizes this intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring. For a substituted pyridine like this compound, if a leaving group were present at the C2 or C6 positions, these would be susceptible to nucleophilic attack, activated by the ring nitrogen.

| Potential Leaving Group Position | Activating Factor | Feasibility of Nucleophilic Attack |

| C2 | Ring Nitrogen | High |

| C6 | Ring Nitrogen | High |

This table outlines the susceptibility of different positions on the pyridine ring to nucleophilic aromatic substitution, assuming the presence of a suitable leaving group.

Transformations of the Amino Functional Group

The primary amino group at the C4 position is a key functional handle that allows for a range of chemical transformations, significantly expanding the synthetic utility of this compound.

The treatment of this compound with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), leads to the formation of a diazonium salt. masterorganicchemistry.com This process, known as diazotization, converts the amino group into an excellent leaving group, dinitrogen gas (N₂). masterorganicchemistry.com The resulting diazonium salt, 2-ethyl-5-methylpyridine-4-diazonium chloride, is generally unstable and is typically used immediately in subsequent reactions without isolation. masterorganicchemistry.com

The reaction proceeds through a series of steps initiated by the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the nitrogen atom of the amino group. masterorganicchemistry.com A series of proton transfers and the elimination of a water molecule ultimately yield the diazonium ion. masterorganicchemistry.com

The diazonium salt derived from this compound is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via Sandmeyer reactions. wikipedia.org These reactions are typically catalyzed by copper(I) salts and proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

By employing the appropriate copper(I) salt, the diazonium group can be replaced by a halogen or a cyano group:

| Target Functional Group | Copper(I) Reagent | Product | General Reaction Type |

| Chloro (-Cl) | Copper(I) chloride (CuCl) | 4-chloro-2-ethyl-5-methylpyridine | Sandmeyer Reaction wikipedia.org |

| Bromo (-Br) | Copper(I) bromide (CuBr) | 4-bromo-2-ethyl-5-methylpyridine | Sandmeyer Reaction wikipedia.org |

| Cyano (-CN) | Copper(I) cyanide (CuCN) | 2-ethyl-5-methylpyridine-4-carbonitrile | Sandmeyer Reaction wikipedia.org |

This table illustrates the application of the Sandmeyer reaction for the functionalization of the this compound scaffold.

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. wikipedia.org The aryl radical then reacts with the halide or cyanide from the copper(II) species to form the final product, regenerating the copper(I) catalyst. wikipedia.org

Reaction Kinetics and Pathway Elucidation

Detailed kinetic studies and pathway elucidation for reactions specifically involving this compound are not extensively documented in publicly available literature. However, the general principles of physical organic chemistry can be applied to understand and predict the kinetics and mechanisms of its reactions.

The rates of electrophilic aromatic substitution reactions would be expected to be significantly faster than those of unsubstituted pyridine due to the activating effects of the amino and alkyl groups. Kinetic studies would likely involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. By varying the concentrations of the reactants and the temperature, key kinetic parameters like the rate constant, reaction order, and activation energy could be determined.

For nucleophilic substitution and Sandmeyer reactions, similar kinetic methodologies would be employed. Isotopic labeling studies could be used to probe the mechanism, for example, by using labeled nucleophiles or by examining kinetic isotope effects. The detection of reaction intermediates, such as the Meisenheimer complex in SNAr or radical species in Sandmeyer reactions, using spectroscopic techniques or trapping experiments would provide crucial evidence for the elucidation of the reaction pathway.

| Reaction Type | Typical Kinetic Investigation Methods | Mechanistic Probes |

| Electrophilic Aromatic Substitution | UV-Vis, HPLC, NMR | Hammett plots, kinetic isotope effects |

| Nucleophilic Aromatic Substitution | Conductometry, Stopped-flow | Isolation or trapping of Meisenheimer complexes |

| Diazotization | Quench-flow methods | Isotopic labeling (¹⁵N) |

| Sandmeyer Reaction | EPR spectroscopy, radical trapping | Detection of radical intermediates, analysis of byproducts |

This table summarizes common experimental approaches for investigating the kinetics and mechanisms of reactions relevant to this compound.

Experimental Kinetic Studies

While specific kinetic studies on reactions where this compound is a primary reactant are not extensively detailed in the available literature, significant research has been conducted on the synthesis of its core structure, 2-methyl-5-ethylpyridine (MEP). The kinetics of the acid-catalyzed synthesis of MEP from precursors like acetaldehyde (B116499) ammonia (B1221849) trimer (AAT) and paraldehyde (B1678423) have been systematically investigated. fau.de

A kinetic model was developed using operando Raman spectroscopy, which identified temperature and the concentration of reactants and promoters as the most influential parameters. researchgate.net This model, which encompasses four principal reactions, successfully describes the formation of MEP and associated by-products. fau.de The reaction between aliphatic aldehydes, such as acetaldehyde, and ammonia is a critical step. The rate equations for this reversible reaction are expressed as:

Forward reaction: ν = kf [unhydrated aldehyde] [free ammonia]

Reverse reaction: ν = kr [α-aminoalcohol]

This reaction is subject to acid catalysis. researchgate.net Studies have shown that electron-releasing groups in the aldehyde tend to decrease the rate of the forward reaction while increasing the rate of the reverse reaction (the decomposition of the α-aminoalcohol). researchgate.net

Table 1: Key Factors Influencing MEP Synthesis Kinetics

| Parameter | Effect on Reaction | Research Finding |

|---|---|---|

| Temperature | Influences reaction rate and product distribution. | Identified as a decisive parameter in Design of Experiments (DoE) studies. researchgate.net |

| Reactant Concentration | Affects the rate of formation of MEP and by-products. | Incorporated into the kinetic model to describe the reaction course. fau.de |

| Promoter Concentration | Adjusts the pH of the reaction solution. | Ammonium (B1175870) acetate (B1210297) was found to be a highly suitable promoter. researchgate.net |

| pH | Catalyzes the reaction. | The forward reaction rate shows a slight increase with rising pH, while the reverse reaction is subject to acid catalysis. researchgate.net |

Identification and Characterization of Reaction Intermediates

The synthesis of the 2-Ethyl-5-methylpyridine (B175595) scaffold involves several key reaction intermediates. In the reaction of acetaldehyde and ammonia, α-aminoethanol is formed as a reversible intermediate. researchgate.net The acetaldehyde-ammonia trimer is another significant intermediate molecule of interest that can be utilized as a substrate in the synthesis of MEP. researchgate.net

In the synthesis of MEP from acetaldehyde and ammonia, one proposed pathway involves the formation of an imine intermediate, which then undergoes further reactions. wikipedia.org For reactions where this compound itself is a reactant, such as in reductive amination processes, an imine intermediate is also key, formed between an aldehyde and the amino group of the pyridine, which is subsequently reduced. Computational methods, particularly density functional theory (DFT), are effective for modeling reaction pathways and simulating transition states and activation energies, which can be validated through experimental techniques like kinetic isotope effects or the trapping of intermediates.

Metal-Catalyzed Reaction Mechanisms

Metal catalysis is pivotal in the synthesis and functionalization of pyridine derivatives, including this compound. Transition metals, especially palladium, facilitate efficient bond formation.

Palladium-Catalyzed Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are employed in the preparation of substituted aminopyridines. researchgate.net The synthesis of this compound can be achieved through the palladium-catalyzed amination of a corresponding halogenated pyridine (e.g., 4-chloro-2-methyl-5-ethylpyridine) with an ammonia source. This type of reaction, often a Buchwald-Hartwig amination, typically utilizes a palladium precursor and a phosphine (B1218219) ligand.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, involves three fundamental steps. lumenlearning.com

Oxidative Addition: The low-valent palladium(0) catalyst reacts with an organohalide (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) complex.

Transmetalation (for cross-coupling) or Migratory Insertion (for Heck): In cross-coupling, a second organic group is transferred to the palladium center from an organometallic reagent. In the Heck reaction, an alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. lumenlearning.com

Table 2: Common Palladium Catalysts and Ligands in Coupling Reactions

| Catalyst Precursor | Common Ligands | Reaction Type Application |

|---|---|---|

| Pd(OAc)₂ | PPh₃, XantPhos | Suzuki, Heck, Buchwald-Hartwig Amination |

| Pd₂(dba)₃ | JohnPhos, XantPhos | Suzuki, Buchwald-Hartwig Amination |

This mechanistic framework allows for the highly selective formation of cross-coupled products. lumenlearning.com

Other Transition Metal Catalysis Mechanisms

Besides palladium, other transition metals can catalyze reactions relevant to the synthesis or functionalization of aminopyridines. The amine and pyridine nitrogen atoms of this compound can act as ligands, forming complexes with metals like copper, which are used in catalysis.

Mechanistic studies on the synthesis of aliphatic amines have revealed pathways that could be applicable to pyridine derivatives. acs.org For instance, cis-aminopalladation of an alkene followed by oxidation to a Pd(IV) species and subsequent nucleophilic attack can furnish amino-functionalized products. acs.org Radical-based reaction mechanisms, potentially involving other transition metals, can also lead to the formation of hindered amines. acs.org

Historically, the synthesis of acetaldehyde, a key precursor for the pyridine ring, utilized a mercury(II)-catalyzed hydration of acetylene (B1199291). wikipedia.org The mechanism involves the formation of a vinyl alcohol intermediate that tautomerizes to the final aldehyde. wikipedia.org While less common now due to environmental concerns, this illustrates the long-standing role of transition metals in the synthesis of the building blocks for compounds like this compound.

Theoretical and Computational Chemistry Studies of 2 Ethyl 5 Methylpyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. For 2-Ethyl-5-methylpyridin-4-amine, methods like Density Functional Theory (DFT) and ab initio calculations offer a window into its electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations can provide detailed information about the electronic structure of this compound, which is crucial for understanding its reactivity.

The electronic properties of substituted pyridines are significantly influenced by the nature and position of the substituents on the ring. The methyl group at the 2-position and the ethyl group at the 5-position are electron-donating groups, which increase the electron density of the pyridine (B92270) ring. The amino group at the 4-position is also a strong electron-donating group. This accumulation of electron density influences the molecule's reactivity, particularly its ability to act as a nucleophile.

DFT calculations can be employed to determine a variety of electronic properties of this compound, including:

Molecular Geometry: Optimization of the molecular geometry to find the most stable conformation.

Electronic Energies: Calculation of the total energy, energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. The HOMO-LUMO gap is an important indicator of chemical reactivity and stability.

Electron Density Distribution: Analysis of the electron density to identify electron-rich and electron-poor regions of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. For a related compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, MEP analysis revealed that the phenyl and pyridine rings, along with oxygen atoms, are the most electronegative regions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the delocalization of electron density and the nature of the chemical bonds within the molecule. researchgate.net In a study of a different Schiff base, NBO analysis was used to investigate tautomerization and the structural parameters of the molecule and its metal complex. researchgate.net

| Property | Description | Predicted Value for a Related Pyridine Derivative |

| HOMO Energy | Energy of the highest occupied molecular orbital | - |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | - |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | - |

| Dipole Moment | Measure of the polarity of the molecule | - |

Ab Initio Methods in Molecular Orbital Analysis

Ab initio molecular orbital methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying the electronic structure of molecules. While computationally more demanding than DFT, they can offer highly accurate results. An ab initio study of 2- and 4-monosubstituted pyridines has demonstrated the utility of these methods in understanding the effects of substituents on the pyridine ring. acs.org

For this compound, ab initio calculations can be used to:

Perform High-Accuracy Energy Calculations: To obtain precise values for the total energy and orbital energies.

Analyze Electron Correlation Effects: To account for the interactions between electrons, which are important for a detailed understanding of the electronic structure.

Validate DFT Results: To provide a benchmark for the results obtained from DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy barriers that govern the reaction pathways.

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms involving this compound can be greatly enhanced by computational modeling. For instance, in reactions such as N-alkylation or acylation of the amino group, computational methods can be used to locate the transition state structures and calculate the activation energies. This information is critical for understanding the kinetics and feasibility of these reactions.

The process typically involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to their lowest energy states.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the located structure is a true transition state (characterized by one imaginary frequency) and to obtain the zero-point vibrational energy.

Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.

Potential Energy Surface (PES) Analysis

A potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry. By mapping out the PES for a reaction involving this compound, it is possible to identify all possible reaction pathways, intermediates, and transition states. This analysis can reveal the most favorable reaction mechanism and provide a deeper understanding of the reaction dynamics.

Molecular Interactions and Spectroscopic Property Prediction

Computational methods can also be used to predict how this compound will interact with other molecules and to simulate its spectroscopic properties.

The amino group and the nitrogen atom in the pyridine ring of this compound can participate in hydrogen bonding, which will influence its physical properties and its interactions with biological macromolecules. Computational methods can be used to model these interactions and predict their strength.

Furthermore, theoretical calculations can be used to predict various spectroscopic properties, such as:

Infrared (IR) and Raman Spectra: DFT calculations can be used to compute the vibrational frequencies and intensities, which can be compared with experimental spectra to aid in the assignment of vibrational modes. For the related compounds 2-amino-5-methylpyridine (B29535) and 2-amino-6-methylpyridine, DFT has been used to perform complete vibrational assignments of their IR and Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the hydrogen and carbon atoms can be calculated, which can be a valuable tool for structure elucidation.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions in the molecule.

| Spectroscopic Technique | Predicted Property |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities |

| Raman Spectroscopy | Vibrational frequencies and intensities |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H and ¹³C) |

| UV-Vis Spectroscopy | Electronic absorption wavelengths and oscillator strengths |

HOMO-LUMO Analysis for Chemical Stability and Reactivity

Theoretical calculations, specifically Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, provide valuable insights into the chemical stability and reactivity of this compound. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For pyridine derivatives, the HOMO and LUMO are often located on the aromatic ring and its substituents. researchgate.net In the case of this compound, the amino group at the C4 position, being a strong electron-donating group, is expected to significantly influence the HOMO energy level. The ethyl and methyl groups, being electron-donating as well, further contribute to the electron density of the pyridine ring.

The energy of these frontier orbitals allows for the calculation of several global reactivity descriptors, as defined by Density Functional Theory (DFT):

Ionization Potential (I): Corresponds to the energy required to remove an electron from the HOMO. (I ≈ -EHOMO)

Electron Affinity (A): Represents the energy released when an electron is added to the LUMO. (A ≈ -ELUMO)

Electronegativity (χ): Measures the tendency of the molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): Indicates the resistance to change in electron distribution. (η = (I - A) / 2)

Softness (S): The reciprocal of hardness, representing the molecule's polarizability. (S = 1 / 2η)

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. (ω = χ² / 2η)

A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com Soft molecules are generally more reactive than hard molecules. The specific values for this compound would require dedicated DFT calculations. However, based on the analysis of similar pyridine derivatives, it can be inferred that the presence of multiple electron-donating groups would likely result in a relatively high HOMO energy and a smaller HOMO-LUMO gap compared to unsubstituted pyridine, suggesting a higher reactivity, particularly towards electrophiles.

Table 1: Calculated Reactivity Descriptors for a Related Pyran Carboxylate Derivative

| Parameter | Value (eV) |

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| Hardness (η) | 2.27 |

| Softness (S) | 0.45 eV⁻¹ |

| Electrophilicity Index (ω) | 5.07 |

Data adapted from a study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping of Active Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Red regions indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the amino group due to the presence of the lone pair of electrons. The nitrogen atom within the pyridine ring would also exhibit a negative potential. These areas represent the most likely sites for interaction with electrophiles.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry methods, particularly DFT, are widely used to predict spectroscopic parameters for molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a quartet and a triplet), the methyl group (a singlet), the amino group (a broad singlet), and the aromatic protons on the pyridine ring. The predicted ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. Comparing these predicted shifts with experimental data can confirm the molecular structure. For instance, in a related compound, 4-Methylpyridin-2-amine, the methyl protons appear around 2.16-2.195 ppm. chemicalbook.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum. For this compound, characteristic vibrational modes would include N-H stretching vibrations of the amino group, C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching vibrations of the pyridine ring. For a similar compound, 2-amino-5-methylpyridine, the N-H stretching vibrations appear around 3444 and 3335 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted absorption maxima (λmax) can provide insights into the electronic structure of the molecule. For a related pyran derivative, the theoretical absorption maximum was calculated to be at 343.94 nm in DMSO. materialsciencejournal.org The electronic transitions in this compound would likely involve π → π* and n → π* transitions associated with the pyridine ring and the amino group.

Advanced Computational Methodologies

Machine Learning Applications in Pyridine Derivative Prediction

Machine learning (ML) is increasingly being applied in chemistry to predict the properties and activities of molecules, including pyridine derivatives. aip.orgdoaj.org ML models can be trained on large datasets of known compounds to learn the relationships between molecular structures and their properties.

For pyridine derivatives, ML models can be used to predict a variety of endpoints, such as:

Biological Activity: Predicting the efficacy of pyridine derivatives as inhibitors of specific enzymes or as ligands for receptors. aip.orgacs.org

Physicochemical Properties: Predicting properties like solubility, toxicity, and metabolic stability.

Reaction Outcomes: Predicting the yield and regioselectivity of chemical reactions involving pyridine derivatives. doaj.orgresearchgate.net

The general workflow for developing an ML model for pyridine derivative prediction involves several steps:

Data Collection: Assembling a dataset of pyridine derivatives with known experimental data for the property of interest.

Molecular Descriptors: Representing the molecular structures numerically using various descriptors, such as quantum chemical descriptors, topological fingerprints, or physicochemical properties. doaj.org

Model Training: Using an ML algorithm, such as support vector machines (SVM) or artificial neural networks (ANN), to train a model on the dataset. aip.orgdoaj.org

Model Validation: Evaluating the predictive performance of the model using techniques like cross-validation and external validation sets. aip.orgnih.gov

For example, a study on pyridine-quinoline derivatives as corrosion inhibitors demonstrated that a Nu-SVR (Nu-Support Vector Regression) model had a superior predictive performance compared to a GA-ANN (Genetic Algorithm-Artificial Neural Network) model. aip.org Another study used an ANN model to predict the site selectivity of electrophilic substitution reactions on quinoline (B57606) derivatives with 86.5% accuracy on an external validation set. doaj.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape.

The ethyl group attached to the pyridine ring can rotate, leading to different conformations. MD simulations can explore these different rotational states and determine their relative stabilities. The simulation tracks the trajectory of each atom in the molecule over a period of time by solving Newton's equations of motion.

Key information that can be obtained from MD simulations of this compound includes:

Conformational Preferences: Identifying the most stable and populated conformations of the molecule in a given environment (e.g., in a solvent or bound to a protein).

Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule, such as the rotation of the ethyl group and the movement of the amino group.

Intermolecular Interactions: Simulating the interactions of the molecule with solvent molecules or a biological target, which can help to understand its solubility and binding affinity.

By analyzing the results of MD simulations, researchers can gain a more complete understanding of the structure-activity relationship of this compound and other pyridine derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 5 Methylpyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Ethyl-2-methylpyridin-4-amine by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 5-Ethyl-2-methylpyridin-4-amine provides detailed information about the number of different types of protons and their neighboring environments. Based on the structure, distinct signals are predicted for the protons of the ethyl group, the methyl group, the amino group, and the pyridine (B92270) ring.

Predicted ¹H NMR Chemical Shifts for 5-Ethyl-2-methylpyridin-4-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H (C6-H) | ~7.8 | Singlet | N/A |

| Pyridine-H (C3-H) | ~6.4 | Singlet | N/A |

| Amino (-NH₂) | Variable (Broad Singlet) | Broad Singlet | N/A |

| Ethyl (-CH₂) | ~2.6 | Quartet | ~7.5 |

| 2-Methyl (-CH₃) | ~2.4 | Singlet | N/A |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule, providing a map of the carbon framework. For 5-Ethyl-2-methylpyridin-4-amine, eight distinct signals are anticipated, corresponding to the eight carbon atoms in its structure. The chemical shifts are indicative of the carbon type (aromatic, aliphatic) and the influence of adjacent heteroatoms like nitrogen.

Predicted ¹³C NMR Chemical Shifts for 5-Ethyl-2-methylpyridin-4-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-CH₃) | ~157 |

| C4 (C-NH₂) | ~155 |

| C6 (C-H) | ~148 |

| C3 (C-H) | ~108 |

| C5 (C-Ethyl) | ~118 |

| 2-Methyl (-CH₃) | ~22 |

| Ethyl (-CH₂) | ~23 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

While ¹D NMR provides primary structural data, 2D NMR techniques are crucial for unambiguous assignment and confirmation.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between protons on adjacent carbons. A key correlation would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals in the skeleton, for instance, confirming the attachment of the C6-H and C3-H protons to their respective carbons in the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry is essential for the unequivocal confirmation of the molecular formula of 5-Ethyl-2-methylpyridin-4-amine. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 5-Ethyl-2-methylpyridin-4-amine, the expected molecular formula is C₈H₁₂N₂. biosynth.com HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺.

HRMS Data for 5-Ethyl-2-methylpyridin-4-amine

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂ |

| Nominal Mass | 136 |

| Monoisotopic Mass | 136.10005 |

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the assigned molecular formula.

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is particularly useful for analyzing the purity of a sample or identifying components within a mixture. For related compounds like 5-Ethyl-2-methylpyridine (B142974), GC-MS is a standard analytical method. analytice.comfoodb.canist.gov

In the analysis of 5-Ethyl-2-methylpyridin-4-amine, GC would first separate the compound from any starting materials, byproducts, or solvents based on differences in boiling points and interactions with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, characterized by a specific pattern of fragment ions that is unique to the compound's structure, allowing for its positive identification.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within a molecule. By analyzing the vibrational modes, functional groups can be identified and characterized.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of aminopyridine derivatives reveals characteristic absorption bands that confirm their structural integrity. researchgate.net For instance, the presence of an amino group (-NH2) is typically indicated by absorption bands in the range of 3300-3500 cm⁻¹. researchgate.net Specifically, in aminopyridine compounds, asymmetric and symmetric stretching vibrations of the N-H bond of the primary amine are observed. researchgate.net

The C=N stretching vibration of the pyridine ring is another key feature, appearing in the region of 1585-1636 cm⁻¹. researchgate.netresearchgate.net Furthermore, the C=C stretching vibrations characteristic of the pyridine ring can be found around 1404-1504 cm⁻¹. researchgate.net The C-N stretching band is also a notable feature, typically appearing around 1384 cm⁻¹. researchgate.net

In a study on newly synthesized heteroleptic cyanometalate aminopyridine complexes, the FT-IR spectra showed characteristic peaks for the 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) ligands, confirming the presence of N-H···N interactions between the amino group and the nitrogen atom of the cyanide group. researchgate.net The synthesis of 2-aminopyridine (B139424) derivatives through N-acylation also utilized FT-IR spectroscopy to establish the structures of the resulting amide compounds. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300-3500 |

| Pyridine Ring (C=N) | Stretch | 1585-1636 |

| Pyridine Ring (C=C) | Stretch | 1404-1504 |

| C-N | Stretch | ~1384 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectra of pyridine and its derivatives are dominated by two intense bands around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to the ring breathing modes. researchgate.net

Studies on pyridine and its derivatives have shown that the position and intensity of Raman bands are sensitive to the nature and position of substituents on the pyridine ring. acs.org For instance, in a study of the pyridine-borane complex, complex formation led to shifts in the Raman peaks of pyridine, with the ν1 and ν6a modes shifting to higher energies. nih.govacs.org This indicates a change in the vibrational properties of the pyridine ring upon complexation.

The Raman spectra of high-pressure phases of pyridine have also been investigated, revealing the vibrational characteristics of different polymorphs. nih.gov This highlights the utility of Raman spectroscopy in studying the structural changes of pyridine derivatives under different conditions.

| Vibrational Mode | Pyridine (cm⁻¹) | Pyridine-Borane Complex (cm⁻¹) |

| Ring Breathing (ν₁₂) | ~1030 | ~1028 |

| Ring Breathing (ν₁) | ~990 | Higher Energy Shift |

| ν₆a | Lower Energy | Higher Energy Shift |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The electronic spectra of aminopyridines generally exhibit two main absorption regions. tandfonline.com However, the presence of electron-withdrawing groups can lead to the appearance of a third band. tandfonline.com

The long-wavelength absorption band in aminopyridines is often composed of several electronic transitions of varying nature and intensity. researchgate.net The position of this band is sensitive to substituent effects. tandfonline.com For example, the electronic spectra of vicinally substituted aminopyridines have been extensively studied to understand the influence of different substituents on the electronic transitions. tandfonline.com

| Compound/Derivative Type | Typical Absorption Maximum (λ_max) | Notes |

| Aminopyridines | Varies with substitution | Long-wavelength band often composed of multiple transitions. |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 nm | Example of a substituted aminopyridine. |

| Metal Complexes of Aminopyridines | Varies with metal and ligand | Provides information on the coordination environment. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

For example, the crystal structure of 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine (1/1) reveals that the molecules are held together by N—H⋯S and N—H⋯N hydrogen bonds, forming two interpenetrating three-dimensional networks. nih.gov In another study, the crystal structure of a solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate was reported, providing insights into its supramolecular structure dominated by N—H⋯N hydrogen bonds. nih.goviucr.org

While a specific SCXRD study for 2-Ethyl-5-methylpyridin-4-amine was not found, the analysis of related structures provides a strong basis for predicting its solid-state behavior. For instance, the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate (B99206) shows that the packing is driven by C—H⋯F, N—H⋯O, and C—H⋯π contacts. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a key technique for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties.

While specific PXRD studies on this compound are not detailed in the search results, research on related compounds highlights the importance of this technique. For example, high-pressure polymorphism in pyridine has been investigated using X-ray diffraction, revealing the crystal structures of its high-pressure phases. nih.gov The study of polymorphic forms of a Ni(II)-porphyrin derivative demonstrated that different polymorphs, identified by X-ray diffraction, exhibit distinct solid-state absorption spectra and photocatalytic activities. acs.org These examples underscore the utility of PXRD in characterizing the different crystalline forms of pyridine derivatives and understanding how these structural variations influence their properties. The synthesis of 2-aminopyridine derivatives has also been confirmed through various spectroscopic analyses, which can be complemented by PXRD for solid-state characterization. nih.gov

Hydrogen Bonding and Supramolecular Interactions in Crystal Lattices

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces, with hydrogen bonding being a primary directional interaction that governs the formation of predictable supramolecular structures. While a specific crystal structure for this compound is not extensively detailed in publicly accessible literature, its molecular framework, featuring both a hydrogen bond donor (the -NH₂ group) and acceptors (the lone pairs on the amino and pyridine ring nitrogens), allows for a robust analysis of its expected hydrogen bonding patterns based on well-understood principles and data from analogous structures.

The primary and most significant hydrogen bond anticipated in the crystal lattice of this compound is the interaction between the amino group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule (N-H···N). This type of interaction is a hallmark of aminopyridine chemistry and is fundamental to the formation of extended assemblies. These interactions can lead to the creation of discrete, repeating structural motifs known as supramolecular synthons.

In many substituted aminopyrimidine and aminopyridine crystal structures, these N-H···N bonds result in the formation of a centrosymmetric R²₂(8) dimer motif. nih.govacs.org This specific ring notation indicates that a pair of molecules forms a ring structure containing eight atoms, stabilized by two hydrogen bonds. These dimers can then serve as building blocks for larger, more complex architectures. For instance, molecules of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) are linked by two distinct N-H···N hydrogen bonds to form chains composed of edge-fused R²₂(8) rings. nih.gov It is highly probable that this compound would engage in similar motifs, forming either discrete dimers or one-dimensional polymeric chains and tapes through its crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, and nitrogen) within a sample of a chemical compound. It serves as a fundamental check for the purity and compositional integrity of a synthesized molecule by comparing experimentally measured values to theoretically calculated ones.

For this compound, the molecular formula is established as C₈H₁₂N₂. Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the exact molecular weight is 136.19 g/mol . From this information, the theoretical elemental composition can be calculated with high precision.

The theoretical percentages are derived as follows:

Carbon (C): (8 * 12.011 / 136.19) * 100% = 70.56%

Hydrogen (H): (12 * 1.008 / 136.19) * 100% = 8.88%

Nitrogen (N): (2 * 14.007 / 136.19) * 100% = 20.56%

In a typical research setting, after the synthesis of this compound, a purified sample would be subjected to combustion analysis. The resulting experimental percentages of C, H, and N would be compared against the theoretical values presented in the table below. A close correspondence between the experimental and theoretical data, typically within a margin of ±0.4%, provides strong evidence that the target compound has been successfully synthesized and is free from significant impurities, thus verifying its elemental composition.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 70.56% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 8.88% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 20.56% |

| Total | C₈H₁₂N₂ | - | - | 136.198 | 100.00% |

Insufficient Information Available for this compound Coordination Chemistry

The CAS number for the related compound 5-Ethyl-2-methylpyridin-4-amine is 5350-64-1. biosynth.comnih.gov This compound, an isomer of the requested chemical, is noted to act as a ligand in coordination chemistry, forming complexes with transition metals such as palladium (Pd) and copper (Cu). However, specific studies detailing the synthesis, characterization, and structural aspects of these complexes are limited.

General information on pyridinamine ligands indicates they can coordinate to metal ions in various ways. For instance, 2-aminopyridine (2-ampy) typically acts as a monodentate ligand through its pyridine nitrogen atom. pvpcollegepatoda.org It can also form chelates in a bidentate fashion via both the pyridine and exocyclic amino nitrogens. pvpcollegepatoda.org Furthermore, hydrogen bonding through the exocyclic amine group is possible when coordination occurs at the pyridine nitrogen. pvpcollegepatoda.org

The synthesis of related pyridine derivatives is documented. For example, 5-ethyl-2-methylpyridine can be produced through the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) with ammonia (B1221849). wikipedia.orgorgsyn.orgwikipedia.org The synthesis of various other substituted pyridinamine and pyridine-based ligands and their metal complexes has also been reported, often involving Schiff base condensation reactions. nih.govnih.gov

Therefore, it is not possible to generate the requested article with the required level of scientific detail and accuracy at this time due to the absence of published research on the coordination chemistry of this specific compound. Further experimental investigation would be necessary to elucidate the properties and behaviors of this compound as a ligand in coordination chemistry.

Coordination Chemistry and Ligand Applications of 2 Ethyl 5 Methylpyridin 4 Amine

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the arrangement of electrons in the d-orbitals of the central metal ion. The ligand, in this case, 2-ethyl-5-methylpyridin-4-amine, plays a crucial role in determining these properties by influencing the splitting of the d-orbitals.

Electronic Structure of Metal Centers in Complexes

The electronic structure of a metal center in a complex is primarily described by the arrangement of its d-electrons. When ligands coordinate to a metal ion, the degeneracy of the five d-orbitals is lifted, splitting them into different energy levels. The pattern of this splitting is determined by the geometry of the complex (e.g., octahedral, tetrahedral). Electronic spectroscopy, particularly UV-Visible spectroscopy, is a key technique used to probe these d-orbital splittings by measuring the energy required to promote an electron from a lower energy d-orbital to a higher energy one (a d-d transition).

Based on studies of related 4-aminopyridine (B3432731) complexes, the electronic spectra of first-row transition metal complexes with this compound are expected to show characteristic d-d transition bands. ekb.eg For instance, in an octahedral environment, Co(II) (a d⁷ ion) complexes typically exhibit three spin-allowed d-d transitions. ekb.egresearchgate.net Similarly, Ni(II) (a d⁸ ion) complexes in an octahedral field also show three characteristic absorption bands. ekb.eg The energies of these transitions are used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah parameter (B), which provide insight into the metal-ligand bond covalency.

The electronic spectra of these complexes also feature intense bands in the ultraviolet region, which are typically assigned to intra-ligand (π → π*) or ligand-to-metal charge-transfer (LMCT) transitions. researchgate.netnih.gov

Table 1: Representative Electronic Spectral Data for Analogous Aminopyridine Transition Metal Complexes This table presents data from complexes with the closely related ligand 4-aminopyridine (4-Am), as direct data for this compound complexes is not available. The data is indicative of the properties expected for complexes of the title compound.

| Complex | d-d Transition Bands (cm⁻¹) | Assignments (for Octahedral Geometry) | Reference |

| Co(II) Complex (Analogous) | 33,333; 30,303; 27,027 | ⁴T₁g(F) → ⁴T₁g(P) (ν₃), ⁴T₁g(F) → ⁴A₂g(F) (ν₂), ⁴T₁g(F) → ⁴T₂g(F) (ν₁) | ekb.eg |

| Ni(II) Complex (Analogous) | 25,000; 14,000; 8,500 | ³A₂g(F) → ³T₁g(P) (ν₃), ³A₂g(F) → ³T₁g(F) (ν₂), ³A₂g(F) → ³T₂g(F) (ν₁) | ekb.eg |

| Cu(II) Complex (Analogous) | ~14,000 - 14,800 | ²E_g → ²T₂g (Broad band for distorted octahedral geometry) | ut.ac.ir |

Magnetic Susceptibility Studies

Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in a metal complex, which in turn helps in determining the spin state (high-spin or low-spin) and the geometry of the complex. libretexts.org The effective magnetic moment (µ_eff) is calculated from this data and compared with theoretical spin-only values.

For first-row transition metal complexes, aminopyridine ligands typically act as weak-field ligands, leading to the formation of high-spin complexes. researchgate.net This means that the electrons will occupy the d-orbitals to maximize the total spin, following Hund's rule.